Reversin 205

概要

説明

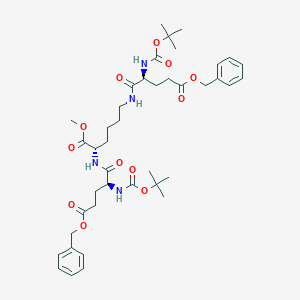

Reversin 205, also known as [Boc-Glu(Obzl)]2-Lys-Ome, is a hydrophobic peptide . It has an empirical formula of C41H58N4O12 and a molecular weight of 798.92 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: COC(=O)C@HC@HOCc1ccccc1)NC(=O)OC(C)(C)C)NC(=O)C@HOCc2ccccc2)NC(=O)OC(C)(C)C .

Physical and Chemical Properties Analysis

It is soluble in DMSO or ethanol but insoluble in water . It has a melting point of 101-102 °C . It should be stored in a desiccated condition at -20°C .

科学的研究の応用

Reversine as a Cell Dedifferentiating Agent

Reversine has been recognized for its ability to reprogram differentiated cells into a more plastic, progenitor state. This characteristic was observed in various cell types, including C2C12 myogenic cells, which, after treatment with reversine, could dedifferentiate and subsequently redifferentiate into different cell types under specific conditions (Shan et al., 2007). Furthermore, reversine’s role as a dedifferentiating agent has also been associated with its inhibitory effect on multiple kinases related to cell cycle progression and cytokinesis, positioning it as a potential anti-cancer drug (Piccoli et al., 2019).

Enhancing Cellular Plasticity and Differentiation

In addition to its dedifferentiating capabilities, reversine has been shown to enhance the plasticity of lineage-committed cells, promoting their differentiation into various lineages. One study demonstrated that reversine-treated annulus fibrosus cells exhibited increased expression of genes required for cell-cell interaction, cell movement, and development, leading to differentiation along mesenchymal lineages (Saraiya et al., 2010). Another study found that reversine increased the plasticity of lineage-committed preadipocytes to osteogenesis, revealing a new potential for adipose tissue-based regeneration of osteoblasts (Park et al., 2014).

Impact on Cell Cycle and Proliferation

Reversine has been reported to induce cell cycle arrest, apoptosis, and even autophagy in various cancer cell types. For instance, in human non-small cell lung cancer cells, reversine induced cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for cancer treatment (Lu et al., 2016). Similarly, reversine-treated human breast cancer cells exhibited reduced cell viability, cell cycle arrest, and polyploidy, further supporting its role in tumor suppression (Kuo et al., 2014).

Interaction with Efflux Transporters

Reversine's interaction with efflux transporters in aquatic organisms and its potential implications in environmental toxicology have been explored. It has been used as an inhibitor in studies investigating the activities of ABC transporter proteins, which are crucial for effluxing potentially toxic chemicals out of organisms. For example, reversine (as reversin 205) was used to indicate efflux activities of ABCB1- and ABCC1-type transporters in zebra mussel gills (Faria et al., 2016).

作用機序

Safety and Hazards

Reversin 205 is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation and breathing vapors, mist, or gas . It should be stored in a cool place and kept tightly closed in a dry and well-ventilated place .

特性

IUPAC Name |

methyl (2S)-2,6-bis[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)/t30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVAQYBFHAIYLQ-CPCREDONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430992 | |

| Record name | Reversin 205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174630-05-8 | |

| Record name | N2,N6-Bis[N-[(1,1-dimethylethoxy)carbonyl]-L-α-glutamyl]-L-lysine 2-methyl 1,1′-bis(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174630-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reversin 205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Reversin 205 interact with its target and what are the downstream effects?

A: this compound is a known inhibitor of ATP-binding cassette (ABC) transporter proteins, specifically showing activity against ABCB1 and ABCC1. [, ] These proteins are often implicated in multidrug resistance, as they can efflux a wide variety of compounds from the cell, including anticancer drugs. By inhibiting these transporters, this compound can increase the intracellular accumulation of their substrates. For example, in sea urchin embryos, this compound was shown to increase the accumulation of calcein-AM, a substrate of both ABCB1 and ABCC1, and enhance the efficacy of the antimitotic drug vinblastine. [] Similarly, in human retinoblastoma cells, this compound increased the accumulation of rhodamine 123, another ABCB1 substrate. []

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: While the provided research papers don't delve into detailed SAR studies of this compound, they highlight that structural variations can influence its interaction with different ABC transporter subtypes. For example, in sea urchin embryos, this compound showed a stronger inhibitory effect on ABCB1-mediated efflux compared to ABCC1-mediated efflux. [] This suggests that subtle structural modifications of this compound could be explored to achieve greater selectivity for specific ABC transporter subtypes.

Q3: Has this compound shown any potential in overcoming drug resistance?

A: Yes, research suggests that this compound might be useful in circumventing drug resistance, particularly in cancer cells. One study demonstrated that combining this compound with Imatinib, a tyrosine kinase inhibitor, could overcome Imatinib resistance in Chronic myeloid leukemia (CML) cells. [] This effect is likely due to this compound inhibiting the efflux of Imatinib by drug transporters like P-glycoprotein (P-gp), leading to increased intracellular drug concentrations and restored sensitivity.

Q4: Are there any studies investigating the in vivo efficacy of this compound?

A: Yes, one study utilized a sea urchin larvae model (Strongylocentrotus purpuratus) to examine the impact of this compound on mercury bioaccumulation through the food chain. [] Larvae were exposed to this compound and then fed mercury-contaminated algae. The results showed increased survival in larvae exposed to both this compound and mercury compared to mercury alone, suggesting a potential protective effect of this compound against mercury toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)

![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)

![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)

![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)